Superior Long-Term Prevention of Pediatric Asthma Onset Compared to H1-Antihistamine Ketotifen
In a 24-month randomized pilot study (n=53) in infants with food allergy and atopic dermatitis, Suplatast tosilate (6 mg/kg daily) demonstrated superior efficacy in preventing the onset of asthma compared to the H1-antihistamine ketotifen fumarate (0.06 mg/kg daily) [1]. The asthma prevalence in the suplatast group was 20.8%, compared to 65.6% in the ketotifen group, a statistically significant difference (p < 0.01) [1].
| Evidence Dimension | Prevalence of asthma after 24 months of prophylactic treatment in high-risk infants |
|---|---|
| Target Compound Data | 20.8% (Suplatast group, n=24) |
| Comparator Or Baseline | 65.6% (Ketotifen group, n=29) |
| Quantified Difference | 44.8 percentage points lower (p < 0.01) |
| Conditions | Randomized, active-controlled trial in 53 infants with food allergies and atopic dermatitis; 24 months follow-up |
Why This Matters
This data demonstrates a clear, long-term, disease-modifying benefit over a common first-line anti-allergic comparator, directly impacting clinical procurement decisions for pediatric atopy management.
- [1] Yoshihara S, et al. Early intervention with suplatast tosilate for prophylaxis of pediatric atopic asthma: a pilot study. Pediatr Allergy Immunol. 2009 Aug;20(5):486-92. View Source
